molecular formula C18H21N3O2 B4620589 N-[(4-propan-2-ylphenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide

N-[(4-propan-2-ylphenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide

Cat. No.: B4620589
M. Wt: 311.4 g/mol
InChI Key: SGMYVVUCFOYQJO-UHFFFAOYSA-N
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Description

N-[(4-propan-2-ylphenyl)methyl]-N’-(pyridin-3-ylmethyl)oxamide is an organic compound that features a unique structure combining a substituted phenyl group and a pyridine ring linked through an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-propan-2-ylphenyl)methyl]-N’-(pyridin-3-ylmethyl)oxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-isopropylbenzylamine and 3-pyridinemethanol.

    Formation of Intermediate: The 4-isopropylbenzylamine is reacted with oxalyl chloride to form the corresponding benzyl isocyanate intermediate.

    Final Coupling: The benzyl isocyanate intermediate is then reacted with 3-pyridinemethanol under controlled conditions to yield N-[(4-propan-2-ylphenyl)methyl]-N’-(pyridin-3-ylmethyl)oxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-propan-2-ylphenyl)methyl]-N’-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(4-propan-2-ylphenyl)methyl]-N’-(pyridin-3-ylmethyl)oxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[(4-propan-2-ylphenyl)methyl]-N’-(pyridin-3-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)methyl]-N’-(pyridin-3-ylmethyl)oxamide
  • N-[(4-ethylphenyl)methyl]-N’-(pyridin-3-ylmethyl)oxamide
  • N-[(4-propylphenyl)methyl]-N’-(pyridin-3-ylmethyl)oxamide

Uniqueness

N-[(4-propan-2-ylphenyl)methyl]-N’-(pyridin-3-ylmethyl)oxamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its physical properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13(2)16-7-5-14(6-8-16)11-20-17(22)18(23)21-12-15-4-3-9-19-10-15/h3-10,13H,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMYVVUCFOYQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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